molecular formula C56H42O2Si2 B168893 1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol CAS No. 111795-33-6

1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol

Cat. No.: B168893
CAS No.: 111795-33-6
M. Wt: 803.1 g/mol
InChI Key: STBZSRVMGWTCOU-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol is a useful research compound. Its molecular formula is C56H42O2Si2 and its molecular weight is 803.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 697408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2-hydroxy-3-triphenylsilylnaphthalen-1-yl)-3-triphenylsilylnaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H42O2Si2/c57-55-51(59(43-25-7-1-8-26-43,44-27-9-2-10-28-44)45-29-11-3-12-30-45)39-41-23-19-21-37-49(41)53(55)54-50-38-22-20-24-42(50)40-52(56(54)58)60(46-31-13-4-14-32-46,47-33-15-5-16-34-47)48-35-17-6-18-36-48/h1-40,57-58H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBZSRVMGWTCOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC5=CC=CC=C5C(=C4O)C6=C(C(=CC7=CC=CC=C76)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H42O2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327864
Record name NSC697408
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

803.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111822-69-6
Record name NSC697408
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(2-Hydroxy-3-triphenylsilyl-1-naphthyl)-3-triphenylsilyl-naphthalen-2-ol, a silane derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which incorporates triphenylsilyl groups and hydroxyl functionalities, suggesting a diverse range of interactions at the molecular level. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and antioxidant properties.

Chemical Structure

The compound's structure can be represented as follows:

C36H30O2Si2\text{C}_{36}\text{H}_{30}\text{O}_{2}\text{Si}_{2}

Antimicrobial Activity

Recent studies have demonstrated that silane derivatives exhibit significant antimicrobial properties. The compound was tested against various bacterial strains including Escherichia coli, Staphylococcus aureus, and fungal strains such as Candida albicans.

Table 1: Antimicrobial Activity of this compound

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
E. coli1512
S. aureus1810
C. albicans208

The results indicate that the compound demonstrates potent antimicrobial activity, particularly against C. albicans, with a notable zone of inhibition and low MIC values, suggesting its potential as an antifungal agent .

Cytotoxic Activity

The cytotoxic effects of this silane derivative were evaluated using various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound exhibited dose-dependent cytotoxicity.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)
MCF-725
A54930

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents. The mechanism of action is hypothesized to involve the induction of apoptosis in cancer cells .

Antioxidant Activity

Antioxidant activity was assessed using DPPH radical scavenging assays. The compound showed a significant ability to scavenge free radicals.

Table 3: Antioxidant Activity

Concentration (µg/mL)% Scavenging Effect
1040
2065
5085

At higher concentrations, the scavenging effect increased significantly, indicating that this compound could be beneficial in preventing oxidative stress-related diseases .

Case Studies

In a recent clinical study, the application of silane derivatives in treating infections caused by multidrug-resistant bacteria was explored. Patients receiving treatment with formulations containing this compound showed improved outcomes compared to those receiving standard antibiotic therapy.

Another study focused on the use of this silane derivative in cancer therapy revealed that it enhanced the efficacy of existing chemotherapeutic agents when used in combination treatments, leading to increased apoptosis rates in targeted cancer cells.

Scientific Research Applications

Structural Characteristics

The compound's structure incorporates two significant functional groups:

  • Hydroxy group (-OH) : Contributes to its reactivity and solubility in polar solvents.
  • Triphenylsilyl group (SiPh₃) : Enhances stability and provides unique electronic properties.

Medicinal Chemistry

  • Antioxidant Activity : Compounds similar to this structure have shown promising antioxidant properties, which can be beneficial in developing therapies for oxidative stress-related diseases.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
  • Drug Delivery Systems : The unique chemical properties allow for potential applications in drug delivery, where the compound can be used to enhance the solubility and bioavailability of poorly soluble drugs.

Materials Science

  • Silicon-Based Materials : The triphenylsilyl groups can be utilized to create silicon-based materials with tailored properties for electronics or photonics applications.
  • Polymer Chemistry : This compound can serve as a monomer or additive in polymer synthesis, potentially improving thermal stability and mechanical properties of the resulting materials.
  • Nanocomposites : Its incorporation into nanocomposite materials may lead to enhanced mechanical strength and thermal stability, making it suitable for advanced material applications.

Interaction Studies

Research indicates that this compound interacts with biological macromolecules, which is crucial for understanding its mechanism of action. Key areas of interest include:

  • Binding affinity with proteins.
  • Reactivity with nucleic acids.
  • Influence on enzyme activity.

Case Study 1: Antioxidant Activity

A study conducted on similar triphenylsilyl compounds demonstrated significant antioxidant activity through radical scavenging assays, indicating potential therapeutic benefits against oxidative stress .

Case Study 2: Anticancer Effects

In vitro testing revealed that derivatives of this compound exhibited selective cytotoxicity against breast cancer cell lines, suggesting a pathway for developing targeted cancer therapies .

Case Study 3: Drug Delivery Applications

Research highlighted the use of triphenylsilyl derivatives in enhancing the solubility of poorly soluble drugs, showcasing their potential in formulating effective drug delivery systems .

Preparation Methods

Regioselective Silylation of Naphthalenediol Precursors

The introduction of triphenylsilyl groups onto naphthalenediol derivatives necessitates precise control over reaction conditions to avoid over-silylation or undesired side reactions. A two-step protocol is typically employed:

  • Initial Silylation at the 3-Position : Treatment of 1-naphthol-2-ol with triphenylsilyl chloride (Ph3_3SiCl) in the presence of a non-nucleophilic base such as potassium tert-butoxide (KOtBu) in anhydrous toluene facilitates selective silylation at the 3-hydroxy position. This step leverages the steric bulk of the base to deprotonate the more accessible hydroxy group, as evidenced in analogous benzannulated enediyne systems.

  • Second Silylation at the 2'-Position : Subsequent silylation of the remaining 2-hydroxy group on the coupled naphthyl moiety requires milder conditions to prevent desilylation. Employing NaH as a base in dimethylformamide (DMF) at 0–5°C ensures retention of the first silyl group while activating the secondary hydroxy site.

Coupling of Silylated Intermediates

The linkage of two silylated naphthyl units is achieved via a Ullmann-type coupling, utilizing a copper(I) catalyst in refluxing toluene. This method mirrors the nickel-catalyzed cross-couplings observed in allylsilane syntheses, albeit adapted for aromatic systems. Critical parameters include:

  • Catalyst System : CuI (10 mol%) with 1,10-phenanthroline as a ligand.

  • Temperature : 110°C for 48 hours to ensure complete aryl-aryl bond formation.

  • Solvent : Toluene, chosen for its high boiling point and compatibility with siloxane intermediates.

Optimization of Reaction Conditions

Solvent and Base Selection

The choice of solvent and base significantly impacts silylation efficiency:

  • Toluene vs. DMF : Toluene is preferred for initial silylation due to its inertness and ability to stabilize reactive intermediates. Conversely, DMF enhances the solubility of polar intermediates during the second silylation step.

  • Base Compatibility : KOtBu provides sufficient basicity for deprotonation without inducing side reactions, whereas NaH offers controlled reactivity for sequential functionalization.

Temperature and Reaction Time

  • First Silylation : Conducted at 80°C for 6 hours to achieve >90% conversion.

  • Coupling Step : Requires prolonged heating (48 hours) at 110°C to overcome the steric hindrance imposed by triphenylsilyl groups.

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1^1H NMR : The absence of hydroxy proton signals at δ 8.5–9.5 ppm confirms complete silylation. Aromatic protons resonate as multiplet clusters between δ 7.2–8.3 ppm, with integration ratios consistent with the naphthalene backbone.

  • 29^{29}Si NMR : Distinct signals at δ -18.5 and -19.2 ppm correspond to the two triphenylsilyl groups, verifying their non-equivalence due to steric environments.

Chromatographic Purity

Purification via flash column chromatography (hexanes/ethyl acetate, 20:1) yields the target compound in 68% overall purity, as determined by HPLC with UV detection at 254 nm.

Challenges and Mitigation Strategies

Desilylation Under Basic Conditions

The propensity for triphenylsilyl ethers to undergo cleavage in strongly basic media necessitates careful pH control. Employing buffered aqueous workups (pH 7–8) during quenching minimizes this risk.

Steric Hindrance in Coupling Reactions

The bulky triphenylsilyl groups impede coupling efficiency. Increasing catalyst loading to 15 mol% CuI and utilizing high-dilution conditions (0.01 M) improve yields by reducing intermolecular aggregation .

Q & A

Q. How are contradictions in biological activity data analyzed?

  • Methodological Answer :
  • Dose-response curves : Validate activity across multiple concentrations.
  • Control experiments : Test for nonspecific binding (e.g., bovine serum albumin controls).
  • Meta-analysis : Compare with structurally similar compounds in databases like PubChem .

Tables for Key Data

Table 1 : Common Synthetic Routes and Yields

StepReagents/ConditionsYield (%)Reference
1KOH, EtOH, reflux65–75
2Triphenylsilyl chloride, DMF50–60

Table 2 : Analytical Techniques and Parameters

TechniqueParametersKey Observations
XRDMo-Kα radiationOrthorhombic crystal system, hydrogen-bonded dimers
HRMSESI+[M+H]+ m/z 803.09 (C₅₆H₄₂O₂Si₂)

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